Cas no 89464-86-8 (2-Amino-3-ethoxypyrazine)
2-Amino-3-ethoxypyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-ethoxypyrazine
- 3-Ethoxypyrazin-2-amine
- 3-Ethoxy-2-pyrazinamine (ACI)
- Pyrazinamine, 3-ethoxy- (9CI)
- Pyrazine, 2-amino-3-ethoxy- (7CI)
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- MDL: MFCD08460065
- Inchi: 1S/C6H9N3O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3,(H2,7,8)
- InChI Key: ZULCYKWRRGZJJR-UHFFFAOYSA-N
- SMILES: N1C(OCC)=C(N)N=CC=1
Computed Properties
- Exact Mass: 139.07500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.1
Experimental Properties
- Boiling Point: 254.1°C at 760 mmHg
- PSA: 61.03000
- LogP: 1.03870
2-Amino-3-ethoxypyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
2-Amino-3-ethoxypyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3-ethoxypyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A607930-25mg |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 25mg |
$ 81.00 | 2023-04-19 | ||
| TRC | A607930-50mg |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 50mg |
$ 133.00 | 2023-04-19 | ||
| TRC | A607930-100mg |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 100mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A607930-250mg |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 250mg |
$ 345.00 | 2023-04-19 | ||
| Fluorochem | 080011-250mg |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 95% | 250mg |
£218.00 | 2022-03-01 | |
| Fluorochem | 080011-1g |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 95% | 1g |
£544.00 | 2022-03-01 | |
| Fluorochem | 080011-5g |
2-Amino-3-ethoxypyrazine |
89464-86-8 | 95% | 5g |
£1631.00 | 2022-03-01 | |
| abcr | AB443804-250 mg |
2-Amino-3-ethoxypyrazine; . |
89464-86-8 | 250MG |
€102.70 | 2023-07-18 | ||
| abcr | AB443804-1 g |
2-Amino-3-ethoxypyrazine; . |
89464-86-8 | 1g |
€157.90 | 2023-07-18 | ||
| abcr | AB443804-5 g |
2-Amino-3-ethoxypyrazine; . |
89464-86-8 | 5g |
€414.20 | 2023-07-18 |
2-Amino-3-ethoxypyrazine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-Amino-3-ethoxypyrazine
Professional Introduction to 2-Amino-3-ethoxypyrazine (CAS No. 89464-86-8)
2-Amino-3-ethoxypyrazine, identified by the Chemical Abstracts Service Number (CAS No.) 89464-86-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazine derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of both an amino group and an ethoxy substituent in its molecular framework endows it with unique chemical reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The structural motif of 2-amino-3-ethoxypyrazine consists of a six-membered aromatic ring containing two nitrogen atoms, with an amino group (-NH₂) at the 2-position and an ethoxy group (-OCH₂CH₃) at the 3-position. This arrangement not only contributes to its stability but also facilitates participation in various chemical transformations, including nucleophilic substitution, condensation reactions, and metal coordination. These properties have positioned it as a building block in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in pyrazine derivatives due to their potential as scaffolds for drug discovery. Specifically, 2-amino-3-ethoxypyrazine has been explored in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties. The amino group serves as a hydrogen bond acceptor and can be further functionalized to introduce additional pharmacological targets, while the ethoxy group enhances lipophilicity and metabolic stability. Such modifications are crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of 2-amino-3-ethoxypyrazine is its role in medicinal chemistry research. Researchers have leveraged its scaffold to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, studies have demonstrated that derivatives of this compound can modulate the activity of enzymes like protein kinase C (PKC) and phosphodiesterases (PDEs), which are implicated in cellular signaling cascades. The ability to fine-tune these interactions through structural modifications has opened new avenues for therapeutic intervention.
The synthetic accessibility of 2-amino-3-ethoxypyrazine further underscores its importance in industrial applications. It can be readily prepared through multi-step organic synthesis routes involving condensation reactions between hydrazines and ethyl acetoacetate or through catalytic amination processes. These synthetic strategies ensure a reliable supply chain for researchers and manufacturers alike, enabling large-scale production when needed.
Advances in computational chemistry have also contributed to the optimization of 2-amino-3-ethoxypyrazine derivatives. Molecular modeling techniques allow researchers to predict binding affinities, metabolic degradation pathways, and potential side effects before experimental validation. This approach accelerates the drug discovery process by identifying promising candidates early in the development pipeline. For example, virtual screening has been used to identify analogs of 2-amino-3-ethoxypyrazine that exhibit enhanced binding to biological targets while minimizing off-target effects.
The versatility of 2-amino-3-ethoxypyrazine extends beyond pharmaceutical applications. In agrochemical research, pyrazine derivatives have been investigated for their herbicidal and fungicidal properties. The structural features of this compound contribute to its ability to disrupt essential biological processes in plants and fungi, making it a candidate for novel crop protection agents. Additionally, its stability under various environmental conditions enhances its practicality for field use.
In conclusion,2-amino-3-ethoxypyrazine (CAS No. 89464-86-8) represents a cornerstone in modern medicinal chemistry due to its structural adaptability and biological relevance. Its role as a precursor for bioactive molecules continues to drive innovation across multiple sectors, including human health care and agriculture. As research progresses, further exploration of its derivatives promises to yield groundbreaking discoveries with far-reaching implications.
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